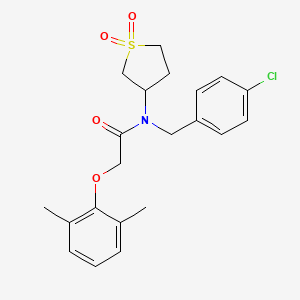![molecular formula C27H27N3O B12138923 1-Benzyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12138923.png)
1-Benzyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular framework, which includes a piperidine ring fused with a pyrazolo[1,5-c][1,3]benzoxazine system
Preparation Methods
The synthesis of 1-Benzyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Spiro formation: The final step involves the formation of the spiro linkage, which can be accomplished through a cyclization reaction involving the pyrazolo[1,5-c][1,3]benzoxazine moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can be compared with other similar compounds, such as:
- 1’-Isopropyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
- 2-Phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
These compounds share similar spiro structures but differ in the substituents attached to the core framework. The uniqueness of 1-Benzyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] lies in its specific combination of benzyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N3O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1'-benzyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C27H27N3O/c1-3-9-21(10-4-1)20-29-17-15-27(16-18-29)30-25(23-13-7-8-14-26(23)31-27)19-24(28-30)22-11-5-2-6-12-22/h1-14,25H,15-20H2 |
InChI Key |
PYVDJLMUDDGXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12138846.png)
![(5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138850.png)
![propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12138858.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12138864.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138870.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydr obenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12138878.png)

![1-(4,6-Dimethylbenzothiazol-2-yl)-5-[4-(tert-butyl)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12138905.png)
![5-(4-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12138915.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide](/img/structure/B12138930.png)
![3-{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12138933.png)
![5,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12138939.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138946.png)

